3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid
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Overview
Description
3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids This compound features a benzoic acid moiety linked to a pyrimidine ring, which is further substituted with an ethyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like ethyl acetoacetate and urea, the pyrimidine ring can be synthesized through a cyclization reaction.
Substitution Reactions: Introduction of the ethyl group at the 4-position of the pyrimidine ring can be achieved through alkylation reactions.
Linking to Benzoic Acid: The pyrimidine derivative can then be linked to a benzoic acid derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-6-oxopyrimidine-1(6H)-carboxylic acid
- 3-(Pyrimidin-1-ylmethyl)benzoic acid
- 4-Ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid
Uniqueness
3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and pyrimidine moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(4-ethyl-6-oxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-12-7-13(17)16(9-15-12)8-10-4-3-5-11(6-10)14(18)19/h3-7,9H,2,8H2,1H3,(H,18,19) |
InChI Key |
BEMZIRMHBZQVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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